Grayanoside B

Vue d'ensemble

Description

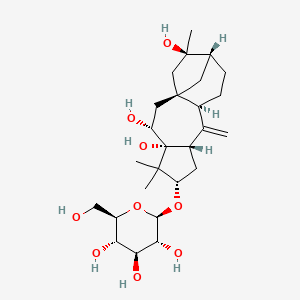

Grayanoside B is a type of grayanoid, which are compounds that occur exclusively in Ericaceae plants . Grayanoids are well-known for their complex structures and fascinating bioactivities . Grayanoside B is considered a useful organic compound for research related to life sciences .

Molecular Structure Analysis

The molecular formula of Grayanoside B is C26H42O9 . The structure of grayanoids was resolved by X-ray analysis . Grayanols A and B were the first examples of 1,5-seco-grayananes, and the structure of grayanol B was confirmed by X-ray analysis .

Chemical Reactions Analysis

Grayanoids have been the topic of research due to their complex structures and bioactivities . The structure of lyoniols A and B were determined on the basis of chemical and physical evidence .

Applications De Recherche Scientifique

Chemical Composition and Isolation

Grayanoside B is a phenylpropanoid glucoside identified in Prunus grayana, along with other compounds like grayanoside A and grayanin. The structure of grayanoside B has been established through spectroscopic studies and chemical evidence (Shimomura, Sashida, & Adachi, 1987).

Structural Analysis

The total synthesis of grayanoside B has been explored to understand its chemical structure better. This synthesis is significant for the study of its biological properties and potential applications (San-qi Zhang, Zhong-Jun Li, An-Bang Wang, M. Cai, & R. Feng, 1997).

Biological Activities

Grayanoside B, as a type of grayanane diterpenoid glucoside, has been studied for various biological activities. For instance, it has been evaluated for anti-inflammatory, antitumor, and PTP1B inhibitory activities, although it did not show significant activities at certain concentrations. Notably, some grayanane diterpenoid glucosides have demonstrated significant antinociceptive effects (Na Sun, Yan Zhu, Haofeng Zhou, Junfei Zhou, Hanqi Zhang, Mengke Zhang, Hong Zeng, & Guangmin Yao, 2018).

Synthesis Methods

Efficient synthesis methods for grayanoside B and its analogues have been developed. These methods facilitate the production of phenylpropanoid glycosides, which are significant for further biological studies (Duc Thinh Khong & Z. Judeh, 2016).

Mécanisme D'action

Grayanoids are known to bind to sodium channels in cell membranes, thereby increasing the permeability of sodium ions and inhibiting inactivation of sodium channels . The symptoms of grayanoid intoxication include dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension, and atrial-ventricular block .

Safety and Hazards

Orientations Futures

Grayanoids have been the topic of research in many phytochemical and pharmacological laboratories due to their complex structures and fascinating bioactivities . Their bioactivities along with the unusual polycyclic structures have inspired a number of groups to undertake research in this field . Future research may focus on further understanding the complex structures and bioactivities of grayanoids, including Grayanoside B.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXMAYKAWZAHMB-CMCDTBIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@]23C[C@H]1CC[C@H]2C(=C)[C@@H]4C[C@@H](C([C@]4([C@@H](C3)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grayanoside B | |

CAS RN |

70474-75-8 | |

| Record name | Grayanoside-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRAYANOSIDE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H6FZG4L2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B2432081.png)

![2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2432083.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2432089.png)

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)